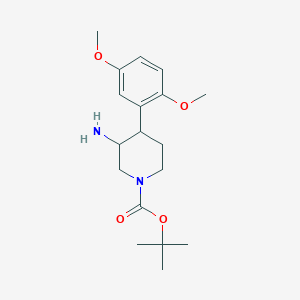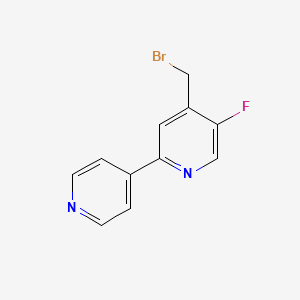![molecular formula C44H40N6O3 B13153892 Ethyl 4-acetyl-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate CAS No. 2101308-74-9](/img/structure/B13153892.png)
Ethyl 4-acetyl-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-acetyl-2-propyl-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate is a complex organic compound featuring multiple functional groups, including an imidazole ring, a tetrazole ring, and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-acetyl-2-propyl-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole ring, followed by the introduction of the biphenyl and tetrazole moieties. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles under mild conditions using nickel-catalyzed addition to nitriles.
Introduction of the Biphenyl Group: This step involves coupling reactions, often facilitated by palladium-catalyzed cross-coupling reactions.
Formation of the Tetrazole Ring: This can be synthesized using a click chemistry approach, where azides react with alkynes in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetyl-2-propyl-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The biphenyl and tetrazole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 4-acetyl-2-propyl-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of Ethyl 4-acetyl-2-propyl-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole and tetrazole rings can interact with enzymes or receptors, modulating their activity. The biphenyl structure provides additional binding interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate: Lacks the biphenyl and tetrazole groups, making it less complex and potentially less specific in its interactions.
1-Trityl-1H-tetrazole-5-carboxylate: Contains the tetrazole ring but lacks the imidazole and biphenyl structures.
Uniqueness
Ethyl 4-acetyl-2-propyl-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate is unique due to its combination of multiple functional groups, which provide a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2101308-74-9 |
|---|---|
Molecular Formula |
C44H40N6O3 |
Molecular Weight |
700.8 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C44H40N6O3/c1-4-17-39-45-40(31(3)51)41(43(52)53-5-2)49(39)30-32-26-28-33(29-27-32)37-24-15-16-25-38(37)42-46-47-48-50(42)44(34-18-9-6-10-19-34,35-20-11-7-12-21-35)36-22-13-8-14-23-36/h6-16,18-29H,4-5,17,30H2,1-3H3 |
InChI Key |
WVEANRMZXQIWKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13153812.png)
![[3-(Methylamino)oxolan-3-yl]methanol hydrochloride](/img/structure/B13153836.png)

![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
![4-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13153849.png)
![3-Methyl-N-[(3R)-piperidin-3-YL]butanamide](/img/structure/B13153850.png)

![Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]-](/img/structure/B13153858.png)




![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153884.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13153891.png)
